molecular formula C14H12ClNO3 B6393446 5-(2-Chloro-4-ethoxyphenyl)picolinic acid CAS No. 1261965-98-3

5-(2-Chloro-4-ethoxyphenyl)picolinic acid

Cat. No.: B6393446
CAS No.: 1261965-98-3
M. Wt: 277.70 g/mol
InChI Key: OAUNPTVTNPXSSP-UHFFFAOYSA-N
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Description

5-(2-Chloro-4-ethoxyphenyl)picolinic acid is an organic compound that belongs to the class of picolinic acids. This compound is characterized by the presence of a picolinic acid core substituted with a 2-chloro-4-ethoxyphenyl group. Picolinic acids are known for their diverse biological activities and their ability to form stable complexes with metal ions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chloro-4-ethoxyphenyl)picolinic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloro-4-ethoxybenzene and picolinic acid.

    Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol.

    Catalysts: A catalyst such as palladium on carbon (Pd/C) is often used to facilitate the coupling reaction.

    Purification: The product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(2-Chloro-4-ethoxyphenyl)picolinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound to its corresponding amines.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(2-Chloro-4-ethoxyphenyl)picolinic acid has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 5-(2-Chloro-4-ethoxyphenyl)picolinic acid involves its ability to chelate metal ions, forming stable complexes. These complexes can interact with various biological targets, including enzymes and receptors, thereby modulating their activity. The compound’s structure allows it to participate in redox reactions, which can influence cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    Picolinic Acid: The parent compound with a simpler structure.

    2-Chloro-4-ethoxybenzoic Acid: Shares the 2-chloro-4-ethoxyphenyl group but lacks the picolinic acid core.

    Nicotinic Acid: An isomer of picolinic acid with the carboxyl group at a different position.

Uniqueness

5-(2-Chloro-4-ethoxyphenyl)picolinic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable metal complexes and participate in various chemical reactions makes it a valuable compound in research and industrial applications.

Properties

IUPAC Name

5-(2-chloro-4-ethoxyphenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO3/c1-2-19-10-4-5-11(12(15)7-10)9-3-6-13(14(17)18)16-8-9/h3-8H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAUNPTVTNPXSSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=CN=C(C=C2)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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